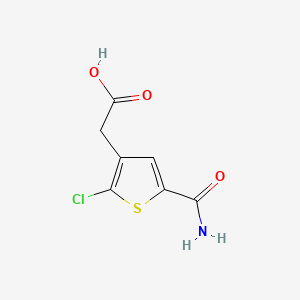

2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid

Beschreibung

2-(5-Carbamoyl-2-chlorothiophen-3-yl)acetic acid is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at position 2, a carbamoyl group (CONH₂) at position 5, and an acetic acid moiety at position 3. The acetic acid group contributes to solubility and enables dimerization via hydrogen bonding in crystalline states.

Eigenschaften

IUPAC Name |

2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-6-3(2-5(10)11)1-4(13-6)7(9)12/h1H,2H2,(H2,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJUFZAALDGTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CC(=O)O)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The carbamoyl and chlorine substituents are introduced through electrophilic substitution reactions. Common reagents include chlorinating agents like thionyl chloride and carbamoylating agents such as isocyanates.

Acetic Acid Moiety Addition: The acetic acid group is introduced via a nucleophilic substitution reaction, often using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of 2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity, often employing catalysts and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes.

Wissenschaftliche Forschungsanwendungen

2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Structural Features :

- The target compound ’s carbamoyl group distinguishes it from analogs like (5-chloro-1-benzothiophen-3-yl)acetic acid (benzothiophene with fused benzene) and 2-(5-(2-chloroacetyl)thiophen-2-yl)acetic acid (chloroacetyl substituent). Carbamoyl’s hydrogen-bonding capacity may enhance interactions in biological systems compared to chloroacetyl’s electrophilic reactivity .

- 2-{4-[(5-chlorothiophen-2-yl)methoxy]phenyl}acetic acid incorporates a phenyl-methoxy linker, increasing steric bulk and hydrophobicity (LogP ~3.0) compared to the target’s simpler thiophene scaffold (LogP ~1.2) .

Crystallographic Behavior: Analogous to 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (), the target’s carboxylic acid likely forms O–H···O hydrogen-bonded dimers. The carbamoyl group may introduce additional N–H···O interactions, stabilizing crystal lattices more effectively than non-amide derivatives .

Synthetic Routes :

- The carbamoyl group in the target compound may be introduced via amidation of a nitrile or ester precursor, contrasting with 2-(5-(2-chloroacetyl)thiophen-2-yl)acetic acid , which requires acylation with chloroacetyl chloride .

Research Findings and Implications

- Solubility and Bioavailability : The target’s carbamoyl and carboxylic acid groups enhance hydrophilicity, likely improving aqueous solubility over phenyl-linked analogs like 2-{4-[(5-chlorothiophen-2-yl)methoxy]phenyl}acetic acid .

- Reactivity : The chloro substituent’s electron-withdrawing effect may direct electrophilic substitution to the thiophene’s less hindered positions, whereas carbamoyl’s resonance effects stabilize the ring .

- Drug Design Potential: The combination of hydrogen-bonding (carbamoyl) and hydrophobic (chlorothiophene) moieties makes the target compound a versatile scaffold for optimizing pharmacokinetic properties.

Biologische Aktivität

2-(5-Carbamoyl-2-chlorothiophen-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorothiophene moiety and a carbamoyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid is C_9H_8ClN_1O_2S, with a molecular weight of approximately 233.68 g/mol. The presence of the chlorine atom in the thiophene ring is significant as it influences the compound's reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including enzymes and receptors involved in various biological pathways. The chlorine substituent enhances its reactivity, allowing it to participate in substitution reactions that may modulate biological activity .

Antimicrobial Activity

Research indicates that compounds featuring thiophene rings often exhibit antimicrobial properties . For instance, derivatives similar to 2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects . The mechanism could involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of related thiophene derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating that 2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid could be explored for its potential in cancer therapy .

Comparative Studies

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of 2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-Carbamoyl-2-bromothiophen-3-yl)acetic acid | Bromine instead of chlorine | Moderate antimicrobial activity |

| 2-(5-Carbamoyl-2-fluorothiophen-3-yl)acetic acid | Fluorine substitution | Enhanced anticancer activity |

| 2-(5-Carbamoylthiophen-3-yl)acetic acid | No halogen substitution | Reduced biological activity |

The comparison highlights that the presence and position of halogen substituents significantly affect biological activity, particularly in antimicrobial and anticancer contexts .

Study on Antimicrobial Efficacy

In a recent study, derivatives of thiophene were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with chlorinated thiophene rings exhibited higher antibacterial activity compared to their non-halogenated counterparts .

Anti-inflammatory Mechanism Exploration

A study investigating the anti-inflammatory effects of thiophene derivatives found that 2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid inhibited the production of TNF-alpha in macrophages, suggesting a potential mechanism for its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.